molecular formula C21H16Cl2N2O2 B12002344 3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

Cat. No.: B12002344
M. Wt: 399.3 g/mol
InChI Key: OBUOBZCBUQSOBU-ZMOGYAJESA-N
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Description

3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide is a synthetic organic compound characterized by its dichlorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 3,4-dichloro-N-(3-hydroxypropyl)benzamide

Uniqueness

3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide is unique due to its specific substitution pattern and the presence of the phenylmethoxy group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other dichlorobenzamide derivatives .

Properties

Molecular Formula

C21H16Cl2N2O2

Molecular Weight

399.3 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H16Cl2N2O2/c22-19-10-9-17(12-20(19)23)21(26)25-24-13-16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

OBUOBZCBUQSOBU-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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